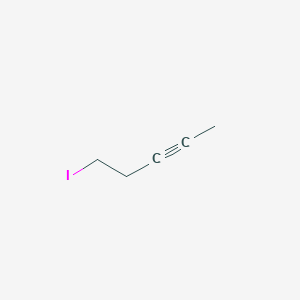

1-Iodo-3-pentyne

Description

Significance of Iodoalkynes in Contemporary Organic Synthesis

Iodoalkynes are widely recognized as crucial precursors and building blocks in contemporary organic synthesis. nih.govwikipedia.org Their importance stems from the inherent reactivity of the carbon-iodine (C-I) bond, which can be readily transformed, enabling the synthesis of a diverse array of complex molecules, including biologically active substances and advanced materials. nih.govwikipedia.org

These compounds are considered difunctional molecules, capable of participating in a broad spectrum of reactions. wikidata.orgfishersci.com Under the influence of transition metal catalysts, iodoalkynes can form key intermediates that facilitate the creation of new carbon-carbon (C-C), carbon-oxygen (C-O), or carbon-nitrogen (C-N) bonds through various coupling reactions. wikidata.org Notably, 1-iodoalkynes are often highlighted as the most reactive and practical among 1-halogenated alkynes. wikidata.org

The versatility of iodoalkynes is further underscored by their ability to act as dual-functionalized molecules in synthetic transformations. fishersci.com The halogen moiety can be strategically retained throughout reaction processes, allowing for subsequent structural modifications and tandem C-C or carbon-heteroatom bond formations. fishersci.com They are actively involved in substitution, elimination, and coupling reactions, contributing significantly to the expansion of synthetic methodologies. fishersci.com For instance, iodoalkynes are key participants in Cadiot-Chodkiewicz cross-coupling reactions, which are instrumental in the synthesis of unsymmetrical 1,3-diynes. cenmed.com

Contextual Overview of 1-Iodo-3-pentyne in Advanced Chemical Research

In advanced chemical research, this compound serves as a specific and effective reagent for constructing intricate molecular structures. Its utility has been demonstrated in the synthesis of highly oxygenated carbocycles, which are foundational components of many natural products and pharmaceutical compounds. wikidata.org

One notable application involves its use in the alkylation of cyclohexanone (B45756). In a multi-step synthetic pathway, cyclohexanone was first converted into its corresponding hydrazone. This intermediate was then alkylated with this compound, followed by hydrolysis, to yield an alkynyl ketone. This alkynyl ketone subsequently underwent an annulation reaction, leading to the formation of a stereodefined tricyclic product as a single isomer, with an isolated yield of 40%. This highlights this compound's role in enabling precise stereochemical control in complex cyclization reactions. wikidata.org

Structure

3D Structure

Properties

Molecular Formula |

C5H7I |

|---|---|

Molecular Weight |

194.01 g/mol |

IUPAC Name |

5-iodopent-2-yne |

InChI |

InChI=1S/C5H7I/c1-2-3-4-5-6/h4-5H2,1H3 |

InChI Key |

BRNJRIRAHLASIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCI |

Origin of Product |

United States |

Mechanistic Investigations of 1 Iodo 3 Pentyne Reactivity and Transformations

Computational Studies on Reaction Pathways and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for exploring the complex mechanisms of reactions involving 1-iodoalkynes. These studies allow for the detailed examination of reaction coordinates, the characterization of transient intermediates, and the quantification of activation energies, providing a molecular-level understanding that is often inaccessible through experimental means alone.

DFT calculations have been employed to model the transition states of key transformations of iodoalkynes, such as their cycloaddition with azides. These analyses help to elucidate the geometric and energetic properties of the highest-energy points along the reaction pathway, which govern the reaction rate. For instance, in the copper(I)-catalyzed reaction between iodoalkynes and azides, DFT has been used to compare different potential pathways. acs.org

Computational studies have identified and characterized transition states for both stepwise and concerted mechanisms. For example, in a stepwise pathway, the transition state might involve the formation of a six-membered copper metallacycle. researchgate.net In contrast, a single-step mechanism would feature a concerted transition state where multiple bonds are formed and broken simultaneously. acs.org The calculated energy barriers for these transition states provide a quantitative basis for determining the most favorable reaction pathway under specific conditions.

Table 1: Representative Calculated Activation Energies for Different Reaction Pathways

| Reactant System | Proposed Pathway | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Iodoalkyne + Methyl Azide (B81097) | Single-Step Concerted | Lower Barrier | acs.orgnih.gov |

| Iodoalkyne + Aromatic Azide | Stepwise via Cu⁺ Complexation | Lower Barrier | acs.orgnih.gov |

Note: This table provides a qualitative summary of computational findings. Actual energy values are highly dependent on the specific substituents, basis set, and functional used in the DFT calculations.

The reactivity of 1-iodo-3-pentyne is fundamentally governed by the interactions of its molecular orbitals and the electronic influence of its substituents. The carbon-iodine bond and the alkyne π-system are key features that dictate its behavior. Computational studies explore the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) interactions between the iodoalkyne and its reaction partners.

In the context of cycloaddition reactions, the electronic nature of the substituents on both the iodoalkyne and the azide plays a critical role. acs.org Electron-withdrawing groups on the iodoalkyne can lower the energy of its LUMO, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups on the azide raise its HOMO energy, increasing its nucleophilicity. These electronic perturbations directly influence the HOMO-LUMO gap and, consequently, the activation energy of the reaction. The interplay of these electronic effects determines whether the reaction proceeds more efficiently through one mechanistic pathway over another. acs.orgnih.gov

Reaction Mechanism Elucidation in Catalytic Processes

The synthetic utility of 1-iodoalkynes is most prominently demonstrated in catalytic processes, particularly the copper(I)-catalyzed cycloaddition with azides to form 5-iodo-1,2,3-triazoles. nih.govnih.gov Mechanistic elucidation of these processes is critical for optimizing reaction conditions and expanding their synthetic scope.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, typically limited to terminal alkynes. organic-chemistry.org However, 1-iodoalkynes exhibit exceptional reactivity in a related transformation, often surpassing that of terminal alkynes. nih.gov This enhanced reactivity points to distinct mechanistic pathways. Two primary pathways have been proposed and computationally investigated. acs.orgnih.govnih.gov

Pathway A: This route is analogous to the accepted mechanism for the traditional CuAAC reaction. It involves the initial formation of a copper(I) acetylide intermediate. This species then coordinates with the organic azide, leading to a sequence of steps that forms the triazole ring. researchgate.netnih.gov

Pathway B: An alternative mechanism involves the activation of the iodoalkyne through the formation of a copper(I) π-complex. nih.govnih.gov This complex then reacts with the azide, proceeding through a cyclization step to yield the iodotriazole product without the C-I bond ever being broken during the catalytic cycle. nih.gov

Computational studies have revealed that the choice between these competing pathways is heavily influenced by the electronic properties of the substituents on both the iodoalkyne and the azide. acs.orgnih.gov

A study that computationally modeled 24 different combinations of iodoalkynes and azides found that two distinct pathways were dominant depending on the reactants: acs.org

A single-step mechanism is strongly preferred by electron-deficient iodoalkynes and by methyl azide, regardless of the other reaction partner. acs.orgnih.gov

A stepwise pathway , initiated by the complexation of the iodoalkyne to the Cu⁺ catalyst, is generally followed by aromatic or electron-deficient azides, provided the iodoalkyne does not bear a strong electron-withdrawing group. acs.orgnih.gov

This demonstrates that there is no single universal mechanism; rather, the pathway is tuned by the specific electronic characteristics of the substrates.

Table 2: Influence of Substituent Electronics on Dominant Reaction Pathway

| Iodoalkyne Substituent | Azide Substituent | Dominant Pathway | Reference |

|---|---|---|---|

| Electron-withdrawing | Any | Single-Step Concerted | acs.orgnih.gov |

| Electron-neutral/donating | Methyl Azide | Single-Step Concerted | acs.orgnih.gov |

The nature of the key copper intermediate is a central point of the mechanistic discussion. While the traditional CuAAC reaction proceeds via a well-established copper(I) acetylide intermediate, the high reactivity of 1-iodoalkynes suggests alternative or additional activating roles for the copper catalyst. nih.govacs.org

Pathways in Copper(I)-Catalyzed Azide-Iodoalkyne Cycloadditions

Competing Reaction Pathways and Byproduct Formation

In chemical reactions involving this compound, the desired transformation can be accompanied by several competing reaction pathways, leading to the formation of byproducts. The distribution of products is often sensitive to the reaction conditions, including the nature of the reactants, catalysts, solvents, and temperature.

One common competing pathway in cross-coupling reactions is homocoupling of the alkyne. This can occur under certain catalytic conditions, leading to the formation of dimeric products. For instance, in Sonogashira coupling reactions, the formation of 1,4-diethyl-1,3-butadiyne can be a significant byproduct if the reaction conditions are not carefully controlled.

Hydrodehalogenation , the replacement of the iodine atom with a hydrogen atom, is another potential side reaction. This can be promoted by the presence of a hydrogen source and a suitable catalyst. The resulting product, 3-pentyne, may not be desired.

In reactions involving nucleophiles, the ambident nature of the this compound system can lead to different modes of attack. While some nucleophiles will attack the carbon atom bearing the iodine in a substitution reaction, others might attack the alkyne, leading to addition products. The regioselectivity of such additions can also be a factor, potentially yielding a mixture of isomers.

Furthermore, under strongly basic conditions, elimination reactions can compete with substitution, although this is less common for sp-hybridized carbons. Isomerization of the alkyne to other isomeric forms is also a possibility under certain catalytic or thermal conditions.

The table below summarizes some of the common competing pathways and the resulting byproducts in reactions of this compound.

| Competing Pathway | Resulting Byproduct(s) | Influencing Factors |

| Homocoupling | 1,4-Diethyl-1,3-butadiyne | Catalyst, reaction time, oxygen presence |

| Hydrodehalogenation | 3-Pentyne | Hydrogen source, catalyst |

| Nucleophilic Addition | Alkenyl iodides | Nucleophile strength, solvent |

| Isomerization | Allenes, other alkynes | Catalyst, temperature |

Understanding these competing pathways is crucial for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of unwanted byproducts.

Palladium-Catalyzed Cyclization Mechanisms

Palladium catalysts are highly effective in promoting the cyclization of this compound with various coupling partners, leading to the formation of diverse heterocyclic and carbocyclic frameworks. The mechanism of these transformations typically involves a catalytic cycle comprising several key steps.

The generally accepted mechanism for the palladium-catalyzed cyclization of a 1-iodoalkyne is initiated by the oxidative addition of the carbon-iodine bond of this compound to a low-valent palladium(0) species. This step forms a palladium(II) intermediate, specifically a pentynylpalladium(II) iodide complex.

Following oxidative addition, the next step is typically the coordination of the tethered nucleophile or the external coupling partner to the palladium center. This is followed by migratory insertion (or carbopalladation if the coupling partner is an alkene or alkyne), where the pentynyl group is transferred from the palladium to the coordinated partner. This insertion step is crucial as it dictates the regioselectivity and stereoselectivity of the cyclization.

The nature of the resulting palladacycle depends on the specific reaction. For intramolecular cyclizations, the size of the ring formed is determined by the length of the tether connecting the alkyne to the nucleophilic moiety. In intermolecular reactions, the structure of the coupling partner influences the final product.

The catalytic cycle is completed by a reductive elimination or β-hydride elimination step. In reductive elimination, the newly formed organic framework is expelled from the palladium coordination sphere, regenerating the palladium(0) catalyst. Alternatively, if a β-hydrogen is available and sterically accessible, β-hydride elimination can occur, leading to an unsaturated product and a palladium hydride species, which can then be converted back to the active palladium(0) catalyst.

The choice of ligands on the palladium catalyst plays a critical role in modulating its reactivity and selectivity, influencing the rates of the individual steps in the catalytic cycle and potentially suppressing side reactions.

Formation and Reactivity of Iodonium (B1229267) Intermediates

While less common than transition metal-catalyzed pathways, reactions of this compound can also proceed through the formation of hypervalent iodine intermediates, specifically iodonium salts. These intermediates are highly reactive electrophiles and can undergo a variety of transformations.

The formation of an alkynyl(aryl)iodonium salt from this compound would typically involve its reaction with a hypervalent iodine reagent, such as an aryliodine(III) species, in the presence of a suitable acid or Lewis acid. This would generate a pentynyl(aryl)iodonium salt.

The reactivity of such iodonium intermediates is characterized by the high electrophilicity of the β-acetylenic carbon. Nucleophiles readily attack this position in a Michael-type conjugate addition. nih.gov This addition generates a transient iodonium ylide. nih.gov

The fate of this ylide intermediate is dependent on the reaction conditions and the structure of the nucleophile. nih.gov One common pathway is the elimination of iodobenzene (B50100) (or another aryl iodide), which results in the formation of a highly reactive carbene intermediate. This carbene can then undergo several transformations:

Intramolecular C-H insertion: If there is a C-H bond in a suitable position (typically a 1,5-relationship), the carbene can insert into this bond to form a five-membered ring. dntb.gov.ua

Rearrangement: The carbene can rearrange to form a new, more stable alkyne. nih.gov

Intermolecular reactions: The carbene can be trapped by external reagents, such as alkenes, to form cyclopropanes.

Alternatively, the initially formed iodonium ylide can be protonated to yield an alkenyliodonium ion, which can then undergo further reactions. nih.gov The reactivity of these iodonium intermediates provides a powerful, metal-free method for the construction of complex molecular architectures. The stability and reactivity of these salts can be tuned by modifying the aryl group attached to the iodine and the nature of the counterion. dntb.gov.uapolimi.it

Role of Halogen Bonding in Molecular Interactions and Reactivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. beilstein-journals.orgmdpi.com In the case of this compound, the iodine atom, being covalently bonded to an sp-hybridized carbon, possesses a region of positive electrostatic potential on its outer surface, opposite to the C-I bond. This region is known as a σ-hole. nih.gov

This positive σ-hole allows the iodine atom in this compound to act as a halogen bond donor , enabling it to form directional interactions with a variety of halogen bond acceptors (Lewis bases), such as anions, lone pairs on heteroatoms (e.g., nitrogen, oxygen), or π-systems. nih.govrsc.org The strength of this interaction generally increases with the polarizability of the halogen atom, making iodine a particularly effective halogen bond donor. ijres.org

Halogen bonding plays a significant role in the solid-state structure of iodoalkynes, influencing their crystal packing and supramolecular assembly. researchgate.net These interactions can pre-organize molecules in a specific orientation, which can have implications for solid-state reactivity.

In solution, halogen bonding can influence reaction pathways and rates. For example, it can be involved in:

Catalysis: Iodoalkynes can act as halogen bond donor catalysts, activating substrates by coordinating to a Lewis basic site. dntb.gov.ua This has been demonstrated in the activation of thioamides for the synthesis of benzoxazoles. dntb.gov.ua

Molecular Recognition: The directionality and tunable strength of halogen bonds make them useful in designing receptors for specific anions or neutral molecules.

Reaction Intermediates: Halogen bonding can stabilize transition states or reactive intermediates, thereby influencing the selectivity of a reaction.

Reactivity and Transformational Chemistry of 1 Iodo 3 Pentyne

Carbon-Carbon Bond Forming Reactions

1-Iodo-3-pentyne is a versatile substrate for carbon-carbon bond formation, leveraging its electrophilic iodine and nucleophilic alkyne character under appropriate conditions.

Cross-Coupling Reactions

Cross-coupling reactions are pivotal in modern organic synthesis for forming new carbon-carbon bonds. This compound, as an alkynyl halide, can serve as an electrophilic partner in such transformations.

The Sonogashira coupling reaction is a well-established method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically catalyzed by palladium and co-catalyzed by copper(I) salts. americanelements.comfishersci.cacenmed.com While the classical Sonogashira reaction involves a terminal alkyne, this compound, as an alkynyl iodide, can participate in "inverse Sonogashira coupling" reactions where the alkynyl halide acts as the electrophile and couples with an aryl or vinyl compound. fishersci.ca

A particularly relevant variant for this compound is the Cadiot-Chodkiewicz reaction. This copper-catalyzed cross-coupling reaction facilitates the synthesis of unsymmetrical 1,3-diynes from terminal alkynes and haloalkynes. ereztech.comherts.ac.uk The addition of a palladium co-catalyst, such as Pd(PPh3)2Cl2, has been shown to improve the efficiency of these copper(I) iodide-catalyzed cross-coupling reactions involving alkynyl iodides and terminal alkynes. ereztech.com This highlights this compound's utility as a haloalkyne component in constructing conjugated diyne systems.

Beyond Sonogashira and its variants, the carbon-iodine bond in this compound suggests its potential as a substrate in other transition metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, Stille, and Heck couplings. These reactions generally involve palladium(0) catalysts, for instance, tetrakis(triphenylphosphine)palladium(0) (PubChem CID: 11979704) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (PubChem CID: 9811564). americanelements.comwikipedia.orgamericanelements.com However, specific detailed research findings directly demonstrating this compound as a direct coupling partner in these particular reaction types (e.g., as the halide in a Suzuki coupling with an organoboron reagent) are not extensively documented in the provided literature. Its use has been noted in sequences where it participates in an alkylation step, followed by a palladium-catalyzed decarboxylative dehydrogenation, indicating its broader compatibility with palladium catalysis within multi-step synthetic routes. fishersci.ptfishersci.dk

Annulation Reactions with Carbonyl Systems

This compound has been successfully employed in titanium-mediated annulation reactions with carbonyl systems, leading to the formation of complex polycyclic carbocycles. A notable application involves the alkylation of cyclohexanone (B45756) (PubChem CID: 7954) derivatives. In a model system for synthesizing highly oxygenated carbocycles, cyclohexanone was converted to its hydrazone (PubChem CID: 534700), which was then alkylated with this compound. This intermediate subsequently underwent titanium-mediated annulation, typically involving titanium(IV) isopropoxide (PubChem CID: 11026) and isopropylmagnesium chloride, to yield stereodefined tricyclic products. fishersci.atamericanelements.comfishersci.ptwikidata.org This process demonstrates the ability of this compound to introduce both an alkyne and an alkyl chain into a molecular framework, followed by intramolecular cyclization.

Table 1: Representative Annulation Reaction with this compound

| Reactant 1 | Reactant 2 (this compound) | Catalyst/Reagents | Product Type | Yield (%) | Reference |

| Cyclohexanone | This compound | Ti(Oi-Pr)4, i-PrMgCl, THF; then aq NaHCO3 | Alkynyl Ketone (intermediate) -> Tricyclic Product | 40 | fishersci.atamericanelements.com |

| (via hydrazone) | Ti(Oi-Pr)4, i-PrMgCl, THF; then t-BuOOH, then aq NaHCO3 | Epoxydiol Tricyclic Product | 62 | americanelements.com |

Stereoselective Alkylation Reactions

The integration of this compound into synthetic pathways often involves stereoselective alkylation steps. As observed in the annulation reactions, the alkylation of cyclohexanone hydrazone with this compound is a crucial initial step that sets the stage for subsequent stereocontrolled cyclization. fishersci.atamericanelements.comfishersci.ptwikidata.org The ability to precisely control the stereochemistry in these reactions is vital for synthesizing complex molecules with defined three-dimensional structures, such as those found in natural products. The use of bases like lithium bis(trimethylsilyl)amide (LiHMDS, PubChem CID: 2733832) in conjunction with electrophiles such as allyl chloroformate (PubChem CID: 18052) and phenylselenenyl chloride (PubChem CID: 21928), followed by alkylation with this compound, exemplifies the precise control over carbon-carbon bond formation and stereochemistry. fishersci.ptfishersci.dk

Cyclopropenation Reactions with Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PubChem CID: 76724), are known for their utility in various oxidative transformations, including cyclopropenation reactions. wikipedia.orgfishersci.ptsigmaaldrich.comchembeez.comthegoodscentscompany.comcdutcm.edu.cn These reagents can mediate the efficient formation of highly functionalized cyclopropenes from alkyne substrates. fishersci.pt While specific experimental data for the direct cyclopropenation of this compound with hypervalent iodine reagents were not found in the provided search results, its inherent alkyne functionality suggests a theoretical potential for participation in such reactions, similar to other alkyne substrates like phenylacetylene (B144264) (PubChem CID: 10821) that have been successfully cyclopropenated using these methods. fishersci.pt The mechanism typically involves an iodo(III)cyclopropanation intermediate, followed by ring-opening and recyclization pathways. fishersci.pt

Applications of 1 Iodo 3 Pentyne in the Synthesis of Complex Molecular Architectures

As a Building Block for Structurally Diverse Organic Compounds

1-Iodo-3-pentyne is employed as a key building block for assembling structurally diverse organic compounds, particularly through its involvement in carbon-carbon bond-forming reactions. A notable application involves its use in annulation chemistry to generate highly oxygenated carbocycles. For instance, in a reported synthesis, cyclohexanone (B45756) (26) was converted to its corresponding hydrazone, followed by alkylation with this compound and subsequent hydrolysis to yield the alkynyl ketone (27). chemrxiv.org This alkynyl ketone then served as a crucial intermediate in a metallacycle-mediated annulation reaction. Exposure of substrate 28 (derived from 27) to standard annulation conditions successfully delivered the stereodefined tricyclic product 29 as a single isomer, with a 40% isolated yield. chemrxiv.org Similarly, oxidative quenching of this annulation process with t-BuOOH afforded the complex epoxydiol 30 in 62% yield. This demonstrates the utility of this compound in establishing densely oxygenated molecular architectures, including mono-, di-, and polycyclic carbocycles containing numerous contiguous, fully substituted carbon atoms.

Total Synthesis of Natural Products and Bioactive Derivatives

The compound this compound plays a significant role in the total synthesis of various natural products and their bioactive derivatives, particularly those featuring complex polycyclic and macrocyclic systems.

In the realm of natural product synthesis, this compound has been instrumental in the formation of complex polycyclic systems. Its application in the synthesis of highly oxygenated carbocycles, as detailed in Section 5.1, directly contributes to the construction of polycyclic frameworks found in natural products. The annulation strategy, where this compound is incorporated, allows for the simultaneous formation of rings and the establishment of multiple stereocenters, a challenging aspect in complex molecule synthesis. chemrxiv.org For example, the carbocyclic core of ryanodol, a natural product containing a central cyclopentane (B165970) with five fully substituted sp3 carbons, was conceived to be accessible via an alkyne-dicarbonyl annulation reaction involving such precursors.

Ring-closing alkyne metathesis (RCAM) is a powerful synthetic tool for constructing macrocyclic systems, and this compound has been utilized to introduce the necessary alkyne functionalities for this reaction. In the total synthesis of polycyclic alkaloids, such as Xestocyclamine A, Ingenamine, and Keramaphidin B, RCAM is a recurrent and crucial step for macrocycle formation. Specifically, this compound has been used to install the alkyne moiety that subsequently undergoes RCAM to forge large rings. For instance, in the synthesis of Xestocyclamine A and Ingenamine, RCAM enabled the formation of a 13-membered cycloalkyne. This macrocyclization step is critical for assembling the complex, bridged polycyclic scaffolds characteristic of these natural products.

Precursors for Functional Materials and Specialty Chemicals

Organic iodides, including alkynyl iodides like this compound, are recognized as valuable synthons and intermediates in the production of functional materials and specialty chemicals. nih.gov The carbon-iodine bond's rich chemistry and the iodine atom's excellent leaving group ability make these compounds versatile for various bond-forming reactions. The alkyne functionality also allows for participation in diverse chemical transformations, expanding their synthetic utility. nih.gov While specific functional materials directly derived from this compound are not extensively detailed in the provided literature, its classification as an alkynyl halide and its reactivity profile position it as a potential precursor for advanced materials. Alkynyl halides are of interest as building blocks for such materials due to their ability to undergo cross-coupling reactions, which are essential for forming carbon-carbon and carbon-heteroatom bonds, and cycloaddition reactions. nih.gov These properties enable the synthesis of complex molecular structures that can be incorporated into various functional materials.

Advanced Spectroscopic Characterization for Mechanistic Insights and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, is crucial for elucidating the precise connectivity and spatial arrangement of atoms within 1-Iodo-3-pentyne. For a compound like this compound, specific chemical shifts and coupling patterns would be anticipated for each distinct proton and carbon environment.

Expected ¹H NMR Spectral Features:

Methyl Protons (CH₃): A triplet or multiplet signal would be expected for the methyl group protons (CH₃) adjacent to the alkyne, typically in the range of 1.0-1.2 ppm, influenced by the alkyne's deshielding effect.

Methylene (B1212753) Protons adjacent to Alkyne (C≡C-CH₂): The methylene protons directly attached to the alkyne moiety would likely appear as a multiplet, potentially in the range of 2.0-2.5 ppm, due to their proximity to the triple bond and coupling with neighboring protons.

Methylene Protons adjacent to Iodine (CH₂I): The methylene protons directly bonded to the iodine atom (CH₂I) would be significantly deshielded due to the electronegativity and heavy atom effect of iodine, appearing further downfield, typically around 3.0-3.5 ppm, often as a triplet or multiplet depending on the coupling with the adjacent methylene group.

Remaining Methylene Protons (C≡C-CH₂-CH₂I): Any additional methylene protons between the alkyne and the iodomethylene group would show characteristic shifts and coupling patterns, likely in the aliphatic region (1.5-2.0 ppm).

Expected ¹³C NMR Spectral Features:

Alkyne Carbons (C≡C): The sp-hybridized carbons of the alkyne triple bond would appear in the characteristic range of 65-90 ppm. The specific shifts would differentiate between the carbon directly bonded to the methyl group and the carbon bonded to the methylene group.

Methyl Carbon (CH₃): The methyl carbon would resonate in the typical aliphatic region, around 10-25 ppm.

Methylene Carbon adjacent to Alkyne (C≡C-CH₂): This carbon would be expected in the aliphatic region, potentially slightly deshielded by the alkyne.

Methylene Carbon adjacent to Iodine (CH₂I): The carbon directly attached to the iodine atom would be significantly shielded due to the heavy atom effect of iodine, often appearing at very low chemical shifts, potentially even negative values, or in the range of -10 to 10 ppm, depending on the specific environment and solvent.

NMR spectroscopy is highly effective for reaction monitoring by observing the disappearance of starting material signals and the appearance of product signals. For instance, in the synthesis of compounds where this compound is a reagent, the characteristic signals of its protons and carbons would be tracked to confirm its consumption and the formation of the desired product epdf.pubacs.org.

Mass Spectrometry for Intermediate Identification and Structural Analysis

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation patterns of a compound, which is crucial for confirming its molecular formula and identifying intermediates. Electron Ionization (EI) mass spectrometry is commonly used for volatile organic compounds.

Expected Mass Spectrometry Features:

Molecular Ion Peak (M⁺): For this compound (C₅H₇I), the molecular weight is approximately 194.01 g/mol . A prominent molecular ion peak would be expected at m/z 194 (for ¹²C₅¹H₇¹²⁷I). The presence of iodine (a monoisotopic element with a single naturally occurring isotope ¹²⁷I) simplifies isotopic patterns compared to compounds containing chlorine or bromine.

Fragmentation Pattern: The fragmentation pattern would provide insights into the structural subunits. Characteristic fragments might include:

Loss of iodine radical (I•, 127 Da) leading to a [M-I]⁺ fragment.

Fragments related to the alkyne moiety (e.g., C₃H₃⁺, C₄H₅⁺).

Fragments resulting from cleavage adjacent to the iodine atom or along the carbon chain.

The presence of the iodine atom would significantly influence the fragmentation, often leading to a prominent peak for the iodine cation (I⁺) at m/z 127.

Mass spectrometry is particularly useful for identifying reaction intermediates and confirming the molecular mass of the final product, ensuring that the correct compound has been synthesized epdf.pub.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers, corresponding to molecular vibrations.

Expected IR Spectral Features for this compound:

C≡C Stretch (Alkyne): For an internal alkyne like this compound, the C≡C stretching vibration is typically observed in the range of 2260-2100 cm⁻¹. Since it is a disubstituted (internal) alkyne, this band might be weak or even absent if the alkyne bond is highly symmetrical, but in this compound, the asymmetry introduced by the methyl and iodinated ethyl groups would likely result in a detectable absorption.

C-H Stretch (Alkyl): Stretches for the C-H bonds of the methyl and methylene groups would appear below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range.

C-I Stretch: The C-I stretching vibration is generally very weak and occurs at low wavenumbers, typically in the 600-500 cm⁻¹ range, making it less diagnostic than other functional group absorptions.

Bending Vibrations: Various bending vibrations for the CH₂, and CH₃ groups would be observed in the fingerprint region (below 1500 cm⁻¹).

IR spectroscopy provides a rapid and effective method for confirming the presence of the alkyne functional group and the general nature of the alkyl chains in this compound.

Emerging Research Directions and Future Prospects for 1 Iodo 3 Pentyne Chemistry

Development of Sustainable and Green Synthetic Methods

The synthesis of haloalkynes has traditionally relied on methods that are often inconsistent with the principles of green chemistry, involving strong bases and stoichiometric metal acetylides. acs.org The future of 1-iodo-3-pentyne synthesis lies in the adoption of sustainable practices that prioritize safety, waste reduction, and atom economy. yale.eduacs.org

Modern approaches are moving towards catalytic and milder reaction conditions. For instance, methods using N-iodosuccinimide (NIS) in the presence of an inexpensive and reusable catalyst like alumina (B75360) (γ-Al₂O₃) have been developed for the efficient iodination of terminal alkynes, offering excellent chemoselectivity and functional group tolerance. rsc.org Other advanced protocols utilize hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549), in combination with catalytic copper(I) iodide to afford 1-iodoalkynes under mild conditions and in short reaction times. organic-chemistry.org

A particularly promising green strategy is the development of 100% atom-economical reactions. Recent research has demonstrated the highly regio- and stereoselective iodosulfenylation of alkynes using only elemental iodine and disulfides, completely avoiding reagent-based waste. rsc.org Adapting such principles to the synthesis of this compound from precursors like 3-pentyne would represent a significant step forward. These methods not only reduce the environmental impact but also enhance safety and cost-effectiveness, making this compound more accessible for broader applications. rsc.orgopcw.org

| Green Chemistry Principle | Traditional Synthesis Drawback | Application to this compound Synthesis | Potential Benefit |

|---|---|---|---|

| Prevention of Waste | Use of stoichiometric reagents leads to significant inorganic salt waste. | Employing catalytic systems (e.g., CuI or Al₂O₃) with an iodine source like NIS. rsc.orgorganic-chemistry.org | Drastic reduction in generated waste. |

| Atom Economy | Poor incorporation of atoms from reagents into the final product. | Developing direct addition reactions across the 3-pentyne triple bond using elemental iodine. rsc.org | Maximizes the use of starting materials, generating minimal byproducts. |

| Less Hazardous Syntheses | Use of strong and hazardous bases (e.g., n-BuLi) and pyrophoric metal acetylides. | Utilizing mild, non-toxic reagents and catalysts under ambient conditions. organic-chemistry.orgorganic-chemistry.org | Increases operational safety and reduces environmental toxicity. |

| Design for Energy Efficiency | Often requires cryogenic temperatures for deprotonation. | Developing reactions that proceed efficiently at room temperature. organic-chemistry.org | Lowers energy consumption and associated costs. |

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of this compound into automated synthesis and flow chemistry platforms represents a major leap forward for its use in discovery chemistry. oxfordglobal.comnih.gov Flow chemistry, which involves performing reactions in continuous-flow reactors, offers superior control over reaction parameters like temperature and mixing, enhancing safety, reproducibility, and scalability. rsc.orgumontreal.ca This is particularly advantageous for handling potentially unstable intermediates or highly exothermic reactions that can be associated with alkyne chemistry. digitellinc.com

Automated synthesis platforms, now a cornerstone of modern medicinal chemistry, enable the rapid, parallel synthesis of compound libraries. nih.govcognit.ca By incorporating this compound as a key building block in these systems, researchers can efficiently generate a vast number of diverse analogues for high-throughput screening. nih.gov For example, its use in automated copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions could quickly produce libraries of triazoles, a scaffold prevalent in pharmaceuticals. nih.govmtak.hu This synergy between a versatile chemical intermediate and high-throughput technology accelerates the design-make-test-analyze cycle, significantly shortening timelines in drug discovery and materials science. nih.govacs.org

| Technology | Key Advantage | Application for this compound | Future Prospect |

|---|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction conditions. umontreal.ca | Safe, on-demand synthesis of this compound; use in subsequent hazardous or rapid transformations. digitellinc.com | Enables industrial-scale production and safer handling of reactive intermediates. |

| Automated Synthesis Platforms | High-throughput synthesis of compound libraries with minimal manual intervention. cognit.ca | Use as a versatile building block for the rapid generation of diverse molecular structures. | Accelerated discovery of new drug candidates and functional materials. |

| High-Throughput Experimentation | Rapid optimization of reaction conditions (catalyst, solvent, temperature). | Fast screening of conditions for novel catalytic reactions involving this compound. | Quick identification of optimal synthetic routes and expansion of its chemical utility. |

| Integrated Systems | Seamless connection of synthesis, purification, and analysis. nih.gov | Automated synthesis of a this compound derivative library followed by in-line purification and activity screening. | Creation of fully autonomous "closed-loop" discovery platforms. nih.gov |

Computational Design and Prediction of Novel Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, thereby guiding experimental design and minimizing trial-and-error. mdpi.com Methods such as Density Functional Theory (DFT) are increasingly used to elucidate complex reaction mechanisms involving alkynes and organohalides. anu.edu.aunih.govbeilstein-journals.org

For this compound, computational studies can offer profound insights. DFT calculations can model the transition states of potential reactions, predict activation energy barriers, and determine the thermodynamic favorability of different reaction pathways. mdpi.com This is crucial for understanding the regioselectivity and stereoselectivity of addition reactions across the alkyne or substitution at the carbon-iodine bond. For example, computational analysis could predict whether a given transition metal catalyst would favor oxidative addition into the C-I bond or coordinate to the alkyne π-system. anu.edu.auresearchgate.net

Furthermore, in silico screening can accelerate the discovery of new catalysts. By modeling the interaction between this compound and various ligand-metal complexes, researchers can rationally design catalysts that are specifically tailored to promote a desired transformation. nus.edu.sg This predictive power reduces laboratory waste and effort, allowing chemists to focus on the most promising synthetic routes and expanding the known reactivity of this versatile building block.

| Computational Method | Application to this compound Chemistry | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of transition state energies and reaction pathways for new transformations. nih.govbeilstein-journals.org | Prediction of reaction feasibility, rate-determining steps, and stereo/regiochemical outcomes. |

| Molecular Dynamics (MD) | Simulation of solvent effects and conformational behavior of catalytic intermediates. | Understanding the role of the reaction environment on catalyst stability and efficiency. |

| Quantitative Structure-Activity Relationship (QSAR) | Relating the electronic and steric properties of catalysts to reaction outcomes. | Rational design of optimal catalysts for specific transformations of this compound. |

| Energy Decomposition Analysis (EDA) | Analyzing the nature of bonding between this compound and a metal catalyst. mdpi.com | Insight into the key orbital interactions that govern catalytic activation and reactivity. |

Expansion of Catalytic Applications to Underexplored Transformations

While haloalkynes are well-established in reactions like Sonogashira coupling, their full potential, especially for internal variants like this compound, remains largely untapped. acs.orgorganic-chemistry.org Future research will focus on leveraging its unique structure in novel transition metal-catalyzed transformations to build molecular complexity rapidly. nih.govmdpi.com

One promising area is in haloalkynylation reactions, where both the iodo and the pentyne fragments are added across an unsaturated bond in a single, atom-economical step. nih.govresearchgate.net The development of new catalytic systems (e.g., based on gold or palladium) could control the regio- and stereoselectivity of this addition to various alkenes and alkynes, providing rapid access to complex halogenated enynes. nih.gov

Furthermore, the presence of the internal alkyne moiety opens the door to cascade reactions. A catalyst could initially facilitate a cross-coupling at the C-I bond, with the resulting product undergoing a subsequent intramolecular cyclization involving the alkyne. Such processes, particularly those directed by sulfur-containing groups, are powerful for constructing complex heterocyclic scaffolds relevant to pharmaceuticals and materials science. mdpi.comrsc.org The exploration of radical transformations of internal alkynes is another burgeoning field where this compound could serve as a valuable substrate for generating novel carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org

| Transformation Class | Description | Potential Product from this compound |

|---|---|---|

| Catalytic Haloalkynylation | Addition of both the iodo and alkynyl groups across an unsaturated C-C bond. nih.govresearchgate.net | Highly functionalized vinyl iodides and complex enynes. |

| Cascade C-H Activation/Cyclization | A sequence involving C-H activation followed by intramolecular cyclization onto the alkyne. rsc.org | Novel polycyclic and heterocyclic aromatic systems. |

| Radical Transformations | Reactions involving radical intermediates to form new bonds under mild conditions. rsc.org | Complex stereodefined alkenes and other functionalized molecules. |

| [2+2] Cycloadditions | Formation of four-membered rings (cyclobutenes) by reacting with alkenes or allenes. acs.org | Substituted cyclobutene (B1205218) derivatives with retained iodine for further functionalization. |

Q & A

Q. What are the established synthetic routes for 1-Iodo-3-pentyne, and how can their reproducibility be optimized?

Methodological Answer :

- Direct iodination of 3-pentyne : Use iodine (I₂) with a halogenating agent (e.g., N-iodosuccinimide) in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Monitor reaction progress via TLC or GC-MS.

- Alkyne functionalization : Employ Sonogashira coupling with terminal alkynes and iodinated electrophiles, optimizing catalyst systems (e.g., Pd/Cu) to minimize side reactions like alkyne dimerization .

- Reproducibility : Ensure rigorous purification (column chromatography, recrystallization) and characterize products via ¹H/¹³C NMR, IR, and elemental analysis. Cross-validate with literature melting points or spectroscopic data .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer :

- Thermal stability : Conduct accelerated degradation studies at elevated temperatures (40–60°C) in sealed vials under N₂. Monitor decomposition via HPLC or GC-MS, identifying byproducts (e.g., HI, alkyne oligomers) .

- Light sensitivity : Expose samples to UV-Vis light (λ = 254–365 nm) and quantify degradation kinetics using NMR integration. Compare with dark-stored controls .

- Recommendations : Store in amber vials at –20°C with molecular sieves to absorb moisture. Include stability data in supplementary materials for replication .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer :

- Computational modeling : Use density functional theory (DFT) to calculate transition-state energies for possible coupling pathways (e.g., oxidative addition vs. alkyne insertion). Compare with experimental yields from Suzuki-Miyaura or Heck reactions .

- Steric/electronic analysis : Map electrostatic potential surfaces (EPS) of this compound to predict reactivity at the iodo or alkyne termini. Validate with X-ray crystallography or Hammett substituent constants .

- Contradictions : Address discrepancies between computational predictions and experimental outcomes by revisiting solvent effects or catalyst-substrate interactions .

Q. How can conflicting literature reports on the compound’s reactivity in cycloaddition reactions be resolved?

Methodological Answer :

- Controlled variable testing : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and compare product distributions via LC-MS or MALDI-TOF.

- Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., iodine dissociation vs. alkyne activation) .

- Multi-technique validation : Correlate NMR reaction monitoring with in-situ IR spectroscopy to track intermediate formation. Reconcile data with conflicting studies by identifying unaccounted variables (e.g., trace O₂ or moisture) .

Q. What strategies improve the selectivity of this compound in multi-step syntheses of polycyclic frameworks?

Methodological Answer :

- Protecting group strategies : Temporarily mask the alkyne with TMS or triisopropylsilyl (TIPS) groups during iodination steps. Deprotect selectively using fluoride sources (e.g., TBAF) .

- Cascade reactions : Design one-pot sequences (e.g., iodination followed by [2+2] cycloaddition) using phase-transfer catalysts to enhance efficiency. Monitor intermediates via real-time MS .

- Data-driven optimization : Apply machine learning algorithms to predict optimal reaction conditions from historical datasets, prioritizing yield and selectivity metrics .

Data Contradiction Analysis Framework

- Source evaluation : Classify discrepancies by methodology (e.g., NMR vs. X-ray purity assessments) or environmental factors (e.g., inert vs. aerobic conditions) .

- Meta-analysis : Use software tools (e.g., RevMan, R) to aggregate data from 10+ studies, weighting results by sample size and experimental rigor. Report confidence intervals for consensus values .

- Replication protocols : Publish detailed experimental logs (e.g., exact reagent grades, humidity levels) to minimize ambiguity. Cross-reference with open-access databases like PubChem or Reaxys .

Ethical and Novelty Considerations

- Novelty : Frame questions around understudied applications (e.g., this compound in photoredox catalysis) or unresolved mechanistic debates (e.g., radical vs. polar pathways) .

- Ethical compliance : Avoid hazardous procedures (e.g., HI gas release) by substituting with safer reagents (e.g., polymer-supported iodination agents). Disclose waste management protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.